(R)-Tetrahydrofurfuryl alcohol
Overview
Description
®-Tetrahydrofurfuryl alcohol is an organic compound characterized by a tetrahydrofuran ring with a hydroxyl group attached to one of its carbon atoms. This compound is a chiral molecule, meaning it has a non-superimposable mirror image, and the ®-enantiomer refers to the specific spatial arrangement of its atoms. Tetrahydrofurfuryl alcohol is commonly used as a solvent and an intermediate in organic synthesis due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that alcohols generally interact with several neurotransmitter systems in the brain, including the gamma-aminobutyric acid (gaba) system .
Mode of Action
For example, ethanol is known to potentiate the function of GABA_A receptors, leading to an increase in inhibitory neurotransmission
Biochemical Pathways
Ethanol, a well-known alcohol, is metabolized primarily in the liver through two different oxidative pathways . The first step of the reaction by alcohol dehydrogenase (ADH) occurs in the cytosol and produces acetaldehyde
Pharmacokinetics
Ethanol, a well-known alcohol, exhibits dose-dependent pharmacokinetics . The rate of elimination of ethanol is 8.5 g/h/70kg, equivalent to a blood ethanol disappearance rate of 230 mg/L/h if metabolism took place at its maximum rate
Result of Action
Ethanol, a well-known alcohol, is known to cause changes in neurotransmitter systems, leading to effects such as sedation, motor impairment, and cognitive impairment
Action Environment
It is known that the production and consumption of alcohol can have significant environmental impacts, including contributing to climate change . Furthermore, environmental cues can influence alcohol consumption
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogenation of Furfuryl Alcohol: One common method for preparing ®-Tetrahydrofurfuryl alcohol involves the hydrogenation of furfuryl alcohol. This reaction typically occurs in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures.
Reduction of Furan Derivatives: Another method involves the reduction of furan derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are usually carried out in anhydrous solvents such as diethyl ether or tetrahydrofuran.
Industrial Production Methods
In industrial settings, ®-Tetrahydrofurfuryl alcohol is often produced through the catalytic hydrogenation of furfuryl alcohol. This process is conducted in large reactors where furfuryl alcohol is exposed to hydrogen gas in the presence of a metal catalyst, typically palladium or nickel, at high temperatures and pressures. The resulting product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-Tetrahydrofurfuryl alcohol can undergo oxidation reactions to form tetrahydrofuran-2-carboxylic acid or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form tetrahydrofuran, especially under strong reducing conditions.
Substitution: ®-Tetrahydrofurfuryl alcohol can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride (SOCl2) can produce tetrahydrofurfuryl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Tetrahydrofuran-2-carboxylic acid
Reduction: Tetrahydrofuran
Substitution: Tetrahydrofurfuryl chloride
Scientific Research Applications
®-Tetrahydrofurfuryl alcohol has a wide range of applications in scientific research and industry:
Chemistry: It is used as a solvent and a reagent in various organic synthesis reactions. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, ®-Tetrahydrofurfuryl alcohol is used as a cryoprotectant for preserving biological samples at low temperatures.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with pharmaceutical agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals. Its solvent properties make it useful in coatings, adhesives, and cleaning products.
Properties
IUPAC Name |
[(2R)-oxolan-2-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYVTEYKTMYBMK-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22415-59-4 | |
Record name | (2R)-oxolan-2-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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